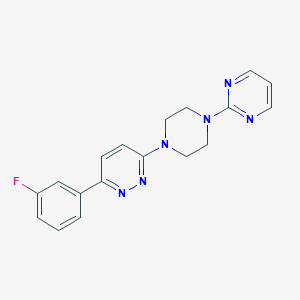
N-(3-etilfenil)-1-isobutirilo-3,3-dimetilindolina-5-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity with various reagents, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS). It also involves studying its stability under various conditions .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antifúngico de este compuesto. Su estructura única puede inhibir el crecimiento fúngico al interrumpir las membranas celulares o interferir con las vías metabólicas esenciales .
- N-(3-etilfenil)-1-isobutirilo-3,3-dimetilindolina-5-sulfonamida pertenece a la familia de los ésteres de ácido ftálico (PAE). Los PAE son productos químicos lipófilos que se utilizan comúnmente como plastificantes. Curiosamente, los PAE se han detectado no solo en formas sintéticas sino también en fuentes naturales como exudados de raíces de plantas, aceites esenciales y algas .
Propiedades antifúngicas
Biosíntesis de ésteres de ácido ftálico
En resumen, this compound ofrece una fascinante intersección de química sintética y natural. Sus diversas aplicaciones abarcan la investigación antifúngica, la alelopatía, los estudios antimicrobianos y la ciencia ambiental. Las investigaciones adicionales aclararán su potencial completo y contribuirán al conocimiento científico. 🌱🔬 .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide involves the reaction of 3-ethylbenzenesulfonamide with 1-(3,3-dimethylindolin-1-yl)propan-1-one in the presence of isobutyryl chloride.", "Starting Materials": [ "3-ethylbenzenesulfonamide", "1-(3,3-dimethylindolin-1-yl)propan-1-one", "isobutyryl chloride" ], "Reaction": [ "To a solution of 3-ethylbenzenesulfonamide (1.0 equiv) in dry dichloromethane, add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.", "Add 1-(3,3-dimethylindolin-1-yl)propan-1-one (1.0 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Add isobutyryl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide as a white solid." ] } | |
| 1226447-17-1 | |
Fórmula molecular |
C23H17FN4O3S |
Peso molecular |
448.47 |
Nombre IUPAC |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3S/c24-17-8-6-16(7-9-17)21-25-19(31-26-21)14-28-18-11-13-32-20(18)22(29)27(23(28)30)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2 |
Clave InChI |
ASPPLXFYTJGVDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


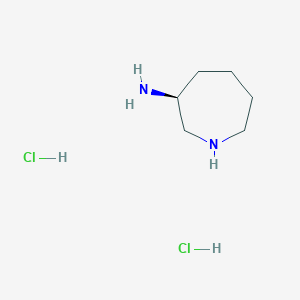
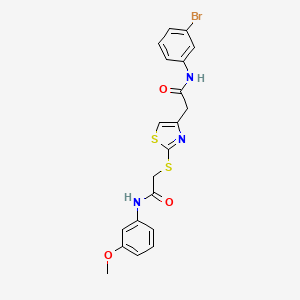
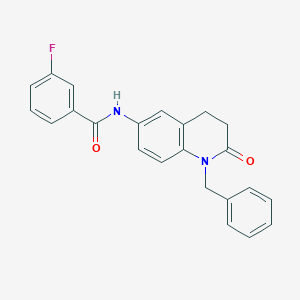

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)
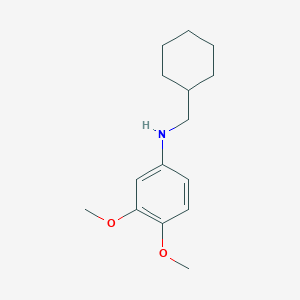
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)
![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)
![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)
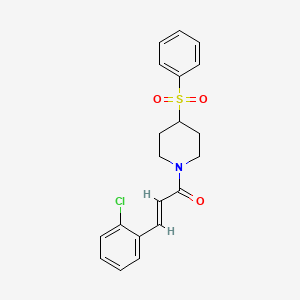
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)
